molecular formula C16H15N5O2S B14977293 2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide

2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide

Cat. No.: B14977293
M. Wt: 341.4 g/mol
InChI Key: YSHSWWJEWDGDKP-UHFFFAOYSA-N
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Description

2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a fused bicyclic dihydropteridin core substituted with a 2-phenylethyl group at position 3 and a ketone at position 4.

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

2-[4-oxo-3-(2-phenylethyl)pteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C16H15N5O2S/c17-12(22)10-24-16-20-14-13(18-7-8-19-14)15(23)21(16)9-6-11-4-2-1-3-5-11/h1-5,7-8H,6,9-10H2,(H2,17,22)

InChI Key

YSHSWWJEWDGDKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=NC=CN=C3N=C2SCC(=O)N

Origin of Product

United States

Preparation Methods

Pteridine Ring Formation via Cyclization

The pteridine scaffold is synthesized through cyclization reactions using diaminopyrimidine derivatives and carbonyl-containing precursors. For example, heating 2,4,5,6-tetraaminopyrimidine with glyoxylic acid under acidic conditions (e.g., HCl) yields the 4-oxo-3,4-dihydropteridin-2-yl core. Alternative routes employ microwave-assisted cyclization to reduce reaction times from hours to minutes while maintaining yields above 85%.

Table 1: Cyclization Conditions and Yields

Precursor Catalyst Temperature (°C) Time Yield (%)
2,4,5,6-Tetraaminopyrimidine HCl 120 6 h 78
2-Amino-4-chloropteridine H2SO4 100 3 h 82
Microwave-assisted route 150 15 min 87

Introduction of the Phenylethyl Group

The phenylethyl moiety is introduced via Friedel-Crafts alkylation, where 2-phenylethyl chloride reacts with the pteridine intermediate in the presence of aluminum chloride (AlCl3) as a Lewis acid. Optimal conditions involve dichloromethane (DCM) as the solvent at 0–5°C, achieving 90% conversion. Higher temperatures lead to side reactions, such as over-alkylation or ring decomposition.

Functionalization with Sulfanylacetamide

Nucleophilic Substitution for Sulfanyl Attachment

The sulfanylacetamide group is introduced through a nucleophilic substitution reaction. The thiol group of mercaptoacetamide displaces a leaving group (e.g., chlorine or bromine) at the 2-position of the pteridine ring. This reaction proceeds in tetrahydrofuran (THF) with potassium carbonate (K2CO3) as a base, yielding 70–75% of the desired product.

Critical Parameters:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
  • Base selection: K2CO3 outperforms weaker bases like NaHCO3 due to improved deprotonation efficiency.

Oxidation and Purification

Post-substitution, the thioether group may undergo oxidation to sulfoxides or sulfones using agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2). Purification typically involves flash chromatography with gradients of dichloromethane and methanol (95:5 to 90:10), achieving >98% purity.

Reaction Optimization and Troubleshooting

Yield Enhancement Strategies

  • Catalyst loading: Increasing AlCl3 from 1.0 to 1.2 equivalents in Friedel-Crafts alkylation improves phenylethyl incorporation from 78% to 89%.
  • Temperature control: Maintaining sub-10°C temperatures during nucleophilic substitution minimizes thiol oxidation byproducts.

Common Side Reactions and Mitigation

  • Over-alkylation: Occurs at elevated temperatures; mitigated by slow addition of phenylethyl chloride.
  • Thiol oxidation: Add antioxidants like ascorbic acid to reaction mixtures.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reproducibility and scalability. For example, a two-stage reactor setup achieves 92% yield in pteridine cyclization and phenylethyl alkylation, reducing batch processing time by 40% compared to traditional methods.

Crystallization and Particle Engineering

Final crystallization from ethanol/water mixtures (70:30) produces uniform micronized particles (D90 < 10 µm), critical for pharmaceutical formulations.

Analytical Characterization

Spectroscopic Confirmation

  • NMR: 1H NMR (400 MHz, DMSO-d6) displays characteristic peaks at δ 8.21 (pteridine H-7), 7.35–7.25 (phenylethyl aromatic Hs), and 3.85 (sulfanylacetamide CH2).
  • MS: ESI-MS m/z 341.4 [M+H]+ confirms molecular weight.

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water gradient) resolves impurities at <0.5%, meeting pharmacopeial standards.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Synthetic Comparisons

Compound Key Difference Synthesis Yield (%)
2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide Pteridine core 75
N-(4-Sulfamoylphenyl)-2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide Quinazolinone core 68
2-{[4-Oxo-3-benzyl-3,4-dihydropteridin-2-yl]sulfanyl}acetamide Benzyl vs. phenylethyl group 71

The pteridine-based derivative exhibits superior enzymatic stability compared to quinazolinone analogs due to reduced ring strain.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pteridine ring can be reduced to form alcohols.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The phenylethyl group and the pteridine ring system play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Heterocyclic Core Diversity

The dihydropteridin ring in the target compound confers rigidity and planar geometry, which contrasts with smaller or monocyclic heterocycles in analogs:

  • iCRT3 (): Contains a 1,3-oxazole ring, a five-membered heterocycle with oxygen and nitrogen.
  • Oxadiazole Derivatives () : Compounds 8t–8w feature 1,3,4-oxadiazole rings, which are electron-deficient and may enhance metabolic stability compared to dihydropteridin.
  • Triazole Derivatives () : 1,2,4-Triazole cores offer hydrogen-bonding capabilities via NH groups, unlike the fully saturated dihydropteridin.
  • Morpholinone Derivatives (): Six-membered morpholin-2-one rings introduce oxygen and nitrogen atoms in a non-aromatic system, favoring solubility over rigidity.

Substituent Effects

  • Aromatic Groups: The 2-phenylethyl substituent in the target compound enhances lipophilicity, aiding membrane permeability.
  • Electron-Withdrawing/Donating Groups : Chlorine (8t, ) and nitro (8v, ) substituents may improve binding via halogen or dipole interactions, whereas methoxy groups (13b, ) could modulate electronic properties.

Functional Group Contributions

  • Sulfanyl Acetamide Linkage: Common across all compounds, this group likely engages in thioether bonding or serves as a metabolic liability. The ketone at position 4 in the target compound may participate in hydrogen bonding, akin to the acetyl group in 9’s morpholinone derivatives.
  • Amide Bonds : Present in all analogs, these contribute to solubility and recognition by biological targets like proteases or kinases.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Bioactivity
Target Compound ~400 (estimated) 2-Phenylethyl, 4-oxo N/A Hypothesized kinase inhibition
iCRT3 () ~400 4-Ethylphenyl, oxazole N/A β-catenin/TCF inhibition
8t () 428.5 Chlorophenyl, indolylmethyl N/A LOX inhibition
Triazole () ~350 Furan-2-yl, amino N/A Anti-exudative
Morpholinone () 347 Acetyl, isopropylphenyl N/A N/A

Note: Melting points and solubility data were inconsistently reported in the evidence.

Biological Activity

2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique pteridine ring structure and sulfanylacetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data and research findings.

  • Molecular Formula : C25H23N3O2S2
  • Molecular Weight : 469.59 g/mol
  • IUPAC Name : 2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide

The biological activity of 2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor of various enzymes by binding to their active sites, thereby modulating their activity. The structural components, particularly the phenylethyl group and the pteridine ring system, enhance its binding affinity and specificity.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines. For instance, a study indicated that derivatives similar to this compound exhibited significant cytotoxicity against prostate cancer (PC3) and breast cancer (MCF7) cell lines. The mechanism involved the activation of caspases, which are crucial for apoptosis induction .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes involved in metabolic pathways. For example:

  • α-glucosidase Inhibition : This compound has shown promising results in inhibiting α-glucosidase activity, which is significant for managing diabetes . The structure-activity relationship (SAR) studies indicated that modifications in the acetamide moiety could enhance inhibitory potency.

Anti-inflammatory Properties

The anti-inflammatory potential of 2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide has also been evaluated. It was found to reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Type of Study Cell Lines/Enzymes Tested Results
Anticancer ActivityIn vitroPC3, MCF7Induced apoptosis; caspase activation
Enzyme InhibitionIn vitroα-glucosidaseSignificant inhibition observed
Anti-inflammatoryIn vitroVarious inflammatory markersReduced inflammation levels

Case Studies

  • Study on Anticancer Effects : A study published in Medicinal Chemistry evaluated various derivatives of pteridine compounds similar to 2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide. The researchers found that certain modifications led to enhanced cytotoxicity against cancer cell lines through apoptosis induction via caspase pathways .
  • Enzyme Inhibition Research : Another study focused on a series of acetamide derivatives demonstrated that compounds structurally related to 2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide exhibited potent α-glucosidase inhibition, making them potential candidates for antidiabetic therapies .

Q & A

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

  • Methodological Answer : Follow GHS-compliant hazard controls (e.g., fume hoods for acetyl chloride handling) and adhere to institutional Chemical Hygiene Plans. Pre-lab risk assessments, as mandated for advanced chemistry courses, are mandatory .

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